molecular formula C18H21Cl5N4 B063192 5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine CAS No. 184241-44-9

5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine

Cat. No. B063192
M. Wt: 434.2 g/mol
InChI Key: KNADXBVKFAUMCR-UHFFFAOYSA-N
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Description

Introduction Pyrimidine derivatives, such as the ones related to the requested compound, are significant in pharmaceutical and chemical research due to their biological activities and chemical properties. They form the basis of various synthetic and medicinal chemistry studies aimed at developing new therapeutic agents and materials.

Synthesis Analysis The synthesis of pyrimidine derivatives typically involves chlorination and aminisation reactions starting from specific diols or other precursor molecules. These methods ensure the introduction of different substituents into the pyrimidine ring, tailoring the compound for desired physical and chemical properties (Lu Jiu-fu et al., 2015).

Molecular Structure Analysis The molecular structures of pyrimidine derivatives are often confirmed using techniques such as X-ray diffraction, showcasing features like crystal system, space group, and unit cell parameters. These structures help in understanding the molecular conformation and interactions within the crystals (Hu Yang, 2009).

Chemical Reactions and Properties Pyrimidine compounds undergo various chemical reactions, including cyclocondensation and substitution, which are critical in modifying the chemical structure for specific functions or improving biological activity. The reactivity often involves the replacement of chlorine atoms and the addition of various groups to the pyrimidine core (O. Bakulina et al., 2013).

Scientific Research Applications

  • Antiviral Activity : 2,4-Diamino-6-hydroxypyrimidines substituted at position 5, including variations with cyclopropyl groups, have been synthesized and tested for antiviral activity. These compounds, particularly those with 5-halogen substitutions, showed marked inhibitory activity against retrovirus replication in cell culture. This suggests potential applications in antiretroviral therapy (Hocková et al., 2003).

  • Crystal Structures and Hydrogen Bonding : The study of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, including those with cyclopropyl and other substituents, revealed insights into hydrogen bonding in their crystal structures. These findings contribute to the understanding of molecular interactions and stability in solid-state forms (Trilleras et al., 2008).

  • Antimicrobial Activity : Synthesis and testing of new derivatives of pyrimidine compounds have shown inhibitory activity against certain microbial strains. These studies indicate the potential for developing new antimicrobial agents (Jafar et al., 2013).

  • Anticancer Properties : Some pyrimidine derivatives, like 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, have been synthesized and evaluated for their anticancer activity. This highlights the potential for these compounds in cancer treatment (Jiu-fu et al., 2015).

properties

IUPAC Name

5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl4N4/c1-3-6-26(9-11-4-5-11)18-15(22)17(23-10(2)24-18)25-16-13(20)7-12(19)8-14(16)21/h7-8,11H,3-6,9H2,1-2H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNADXBVKFAUMCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)C2=NC(=NC(=C2Cl)NC3=C(C=C(C=C3Cl)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171549
Record name NBI 27914
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine

CAS RN

184241-44-9
Record name 5-Chloro-N4-(cyclopropylmethyl)-2-methyl-N4-propyl-N6-(2,4,6-trichlorophenyl)-4,6-pyrimidinediamine
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Record name NBI 27914
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Record name NBI 27914
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-4-(N-(cyclopropyl)methyl-N-propylamino)-2-methyl-6-(2,4,6-trichlorophenyl)aminopyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine
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5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine
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5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine
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5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine
Reactant of Route 5
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5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine
Reactant of Route 6
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5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine

Citations

For This Compound
1
Citations
BA Fleck, SRJ Hoare, RR Pick, MJ Bradbury… - … of Pharmacology and …, 2012 - ASPET
Corticotropin-releasing factor (CRF) receptor antagonists are under preclinical and clinical investigation for stress-related disorders. In this study the impact of receptor-ligand binding …
Number of citations: 67 jpet.aspetjournals.org

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